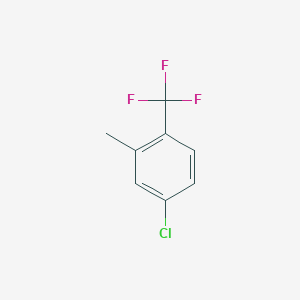

4-Chloro-2-methyl-1-(trifluoromethyl)benzene

描述

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including:

Electrophilic Aromatic Substitution: This method involves the introduction of the trifluoromethyl group into the benzene ring through electrophilic aromatic substitution reactions. Common reagents used in this process include trifluoromethyl iodide and a strong Lewis acid catalyst.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.

化学反应分析

Types of Reactions

4-Chloro-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in polar solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 4-Chloro-2-methylbenzene.

科学研究应用

Chemical Intermediate in Synthesis

4-Chloro-2-methyl-1-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of several chemical compounds. It is utilized in the production of:

- Pharmaceuticals : This compound is involved in synthesizing active pharmaceutical ingredients (APIs). For instance, it acts as a precursor for developing antifungal and anti-inflammatory drugs.

- Agricultural Chemicals : It is used to produce pesticides and herbicides, contributing to the development of formulations that enhance crop protection and yield.

- Dyes and Pigments : The compound is also employed in the synthesis of various dyes, providing vibrant colors for textiles and other materials.

Solvent Applications

PCBTF is recognized for its solvent properties, particularly in the formulation of paints, coatings, and adhesives. Its characteristics include:

- Low Volatility : This property makes it suitable for applications requiring prolonged drying times without rapid evaporation.

- Compatibility with Various Resins : PCBTF can dissolve a wide range of resins, making it a versatile solvent in industrial formulations.

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses environmental and health risks. Studies have indicated:

- Toxicity : Exposure to PCBTF can lead to respiratory issues and skin irritation. Therefore, industries using this compound must adhere to strict safety protocols.

- Environmental Impact : The compound's persistence in the environment necessitates careful management to prevent contamination of soil and water sources.

Case Study 1: PCBTF in Industrial Cleaning Products

A study conducted by Lee et al. (2015) highlighted PCBTF's effectiveness as a cleaning solvent in industrial settings. The research demonstrated that formulations containing PCBTF effectively removed grease and contaminants from machinery without damaging sensitive components.

Case Study 2: Use in Coatings

Research published by Wolf & Morris (2006) examined PCBTF's role in automotive coatings. The study found that coatings formulated with PCBTF exhibited superior adhesion and durability compared to traditional solvent-based systems.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhances drug efficacy |

| Agricultural Chemicals | Production of pesticides | Improves crop yield |

| Dyes and Pigments | Dye synthesis | Provides vibrant colors |

| Industrial Cleaning | Solvent for degreasing | Effective grease removal |

| Automotive Coatings | Component in paint formulations | Superior adhesion and durability |

作用机制

The mechanism of action of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene is largely influenced by the trifluoromethyl group, which can enhance the compound’s ability to interact with biological targets. The electron-withdrawing nature of the trifluoromethyl group can increase the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules.

相似化合物的比较

Similar Compounds

4-Chloro-1-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.

2-Chloro-1-(trifluoromethyl)benzene: The position of the chlorine atom affects the compound’s chemical behavior.

4-Chloro-2-methylbenzene: Lacks the trifluoromethyl group, leading to different chemical properties and uses.

Uniqueness

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various chemical syntheses and applications .

生物活性

4-Chloro-2-methyl-1-(trifluoromethyl)benzene, also known as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which may facilitate cellular membrane penetration and interaction with biological targets.

- Molecular Formula : C8H6ClF3

- Molecular Weight : 202.58 g/mol

- Structure :

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in medicinal chemistry and toxicology. The presence of the trifluoromethyl group often correlates with enhanced biological activity due to increased metabolic stability and bioavailability.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups can exhibit diverse pharmacological effects, including:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. The lipophilic nature of the trifluoromethyl group allows for better interaction with active sites of enzymes.

- Antimicrobial Activity : Some studies suggest that similar compounds show antimicrobial properties, which could be explored further for this compound.

Toxicological Studies

Toxicological assessments have revealed several important findings regarding the safety profile of this compound:

- Acute Toxicity : High concentrations may lead to narcotic effects and other adverse reactions. Inhalation studies indicated potential reproductive toxicity and effects on sperm motility at elevated doses .

- Chronic Exposure : Long-term exposure studies in animal models have reported changes in liver and kidney function, indicating a need for careful evaluation in human exposure scenarios .

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could potentially inhibit specific isoforms involved in drug metabolism, suggesting implications for drug-drug interactions in therapeutic settings.

Case Study: Reproductive Toxicity

In a chronic toxicity study involving repeated inhalation exposure, male rats exhibited significant changes in reproductive parameters. Effects included decreased sperm count and motility at high exposure levels (7.4 mg/L). These findings underscore the importance of assessing reproductive health risks associated with this compound .

属性

IUPAC Name |

4-chloro-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXLVNJPMZXECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507698 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-22-3 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。